molecular formula C7H9ClN2O2 B2854550 4-chloro-5-ethoxy-2-methyl-2,3-dihydropyridazin-3-one CAS No. 40905-04-2

4-chloro-5-ethoxy-2-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B2854550
CAS No.: 40905-04-2
M. Wt: 188.61
InChI Key: XPIMLJKEDCWECP-UHFFFAOYSA-N
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Description

4-chloro-5-ethoxy-2-methyl-2,3-dihydropyridazin-3-one is a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities. Pyridazinones have been extensively studied due to their potential therapeutic applications, including antihypertensive, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-ethoxy-2-methyl-2,3-dihydropyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The most common synthesis method includes the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-ethoxy-2-methyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone oxides, while substitution reactions can produce various substituted pyridazinones .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-chloro-5-ethoxy-2-methyl-2,3-dihydropyridazin-3-one include other pyridazinone derivatives such as:

Uniqueness

This compound is unique due to its specific substituents, which confer distinct pharmacological properties. Its chloro and ethoxy groups, in particular, contribute to its antimicrobial and anti-inflammatory activities .

Properties

IUPAC Name

4-chloro-5-ethoxy-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-3-12-5-4-9-10(2)7(11)6(5)8/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIMLJKEDCWECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(N=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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